molecular formula C23H26Cl3N3O2 B018463 Dehydro Aripiprazole Hydrochloride CAS No. 1008531-60-9

Dehydro Aripiprazole Hydrochloride

Katalognummer: B018463
CAS-Nummer: 1008531-60-9
Molekulargewicht: 482.8 g/mol
InChI-Schlüssel: CUQHINIXYQSLAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydro Aripiprazole Hydrochloride (CAS: 1008531-60-9) is a metabolite of the antipsychotic drug Aripiprazole, a selective dopamine D2 receptor antagonist with partial agonist activity at dopamine autoreceptors . Its molecular formula is C₂₃H₂₅Cl₂N₃O₂·HCl, and it has a molecular weight of 482.83 g/mol . This compound is primarily used in research settings as a reference standard for neurochemical analyses, particularly in studies related to dopamine receptor function, schizophrenia, addiction, and neurodegenerative diseases . It is stored at -20°C and transported at room temperature, reflecting its stability requirements .

Analyse Chemischer Reaktionen

Types of Reactions

Dehydro Aripiprazole Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include glutathione for conjugation reactions and various oxidizing agents for the formation of epoxide metabolites . The conditions typically involve enzymatic catalysis by CYP3A4 and CYP2D6 .

Major Products Formed

The major products formed from these reactions include epoxide metabolites and glutathione conjugates .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dehydro Aripiprazole is formed through metabolic processes involving cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, which convert aripiprazole into its active metabolite . This compound exhibits a pharmacological profile that contributes to the overall therapeutic effects of aripiprazole, including:

  • Dopamine D2 receptor partial agonism: This action helps modulate dopaminergic activity, which is beneficial in treating conditions like schizophrenia and bipolar disorder .
  • Serotonin receptor interactions: Dehydro Aripiprazole also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A, contributing to its efficacy in mood stabilization .

Psychiatric Disorders

This compound plays a role in the treatment of various psychiatric conditions through its parent compound, aripiprazole. The following conditions benefit from this drug:

  • Schizophrenia: Used as a first-line treatment option, aripiprazole and its metabolite help manage symptoms effectively.
  • Bipolar Disorder: It is effective in treating manic episodes and as a maintenance therapy to prevent relapse.
  • Major Depressive Disorder: As an adjunctive treatment, it enhances the efficacy of antidepressants .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of Dehydro Aripiprazole is essential for optimizing dosing regimens. Key points include:

  • Bioavailability: Dehydro Aripiprazole represents approximately 40% of the area under the curve (AUC) for aripiprazole in plasma at steady-state concentrations .
  • Half-life: The half-life of Dehydro Aripiprazole contributes to the prolonged effects observed with aripiprazole treatments.

Data Table: Comparison of Aripiprazole and Dehydro Aripiprazole

FeatureAripiprazoleDehydro Aripiprazole
Chemical StructureC23H27Cl2N3O2C23H26Cl3N3O2
Mechanism of ActionPartial agonist at D2Active metabolite with similar actions
IndicationsSchizophrenia, bipolarSupports aripiprazole's effects
MetabolismCYP3A4, CYP2D6Formed from aripiprazole
Plasma Concentration Contribution100%~40%

Case Study 1: Pregnancy and Lactation

A study reported on a woman with paranoid schizophrenia who continued long-acting injectable aripiprazole during pregnancy. After delivery, she breastfed while receiving adjusted doses. The infant's growth remained normal, suggesting that Dehydro Aripiprazole did not adversely affect lactation or infant development .

Case Study 2: Prolactin Levels

A retrospective analysis indicated that patients on high-dose aripiprazole experienced significantly lower prolactin levels compared to those on other antipsychotics. This finding underscores the importance of monitoring hormonal levels when using Dehydro Aripiprazole as part of treatment regimens .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Parent Compound: Aripiprazole

Parameter Aripiprazole Dehydro Aripiprazole Hydrochloride
Molecular Formula C₂₃H₂₇Cl₂N₃O₂ C₂₃H₂₅Cl₂N₃O₂·HCl
Molecular Weight 448.38 g/mol 482.83 g/mol
Primary Use Therapeutic antipsychotic agent Research metabolite/reference standard
Receptor Activity D2 antagonist, partial agonist Similar D2 activity (metabolite)
Storage Conditions Room temperature (tablet formulations) -20°C (research-grade stability)
Key References Oshiro et al., 1998 Canive et al., 1998

Key Differences :

  • This compound lacks the propyl chain present in Aripiprazole, altering its lipophilicity and metabolic stability .
  • While Aripiprazole is administered clinically, its metabolite is primarily utilized in preclinical studies to investigate pharmacokinetics and receptor dynamics .

Deuterated Analog: Dehydro Aripiprazole-d8 Hydrochloride

This deuterated form (Catalog: sc-218102) is structurally identical to this compound but incorporates eight deuterium atoms, enhancing its utility in mass spectrometry-based metabolic tracing .

Parameter This compound Dehydro Aripiprazole-d8 Hydrochloride
Isotopic Labeling None Deuterated (8D)
Application Neurochemical research Isotopic tracing/metabolic studies
Cost (1 mg) ~$300–$500 (estimated) $693.00
Separation Methods Reverse-phase HPLC Normal-phase chromatography required

Research Utility :

  • The deuterated form aids in distinguishing endogenous metabolites from exogenous compounds in complex biological matrices .

Other Hydrochloride Salts in Neuropharmacology

Several hydrochloride salts share structural or functional similarities:

a) Naltrindole Hydrochloride

  • Structure : 17-(cyclopropylmethyl)-6,7-dehydro-4,5α-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphane hydrochloride.
  • Function : Selective δ-opioid receptor antagonist .
  • Comparison : Unlike Dehydro Aripiprazole, naltrindole targets opioid receptors, highlighting the role of hydrochloride salts in diversifying receptor specificity despite shared salt forms .

b) GNTI Dihydrochloride

  • Structure : 5'-guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5α-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphane dihydrochloride.
  • Function : κ-opioid receptor antagonist .
  • Comparison : Both compounds feature dehydro modifications, but GNTI’s guanidinyl group confers distinct pharmacokinetic properties, such as increased polarity .

Analytical and Pharmacokinetic Considerations

  • HPLC Methods : Aripiprazole and its metabolites are commonly analyzed using reverse-phase HPLC with UV detection, as validated in bulk drug and formulation studies . This compound’s separation from Aripiprazole requires optimized mobile phases (e.g., acetonitrile-phosphate buffers) .

Biologische Aktivität

Dehydro Aripiprazole Hydrochloride is a significant metabolite of the atypical antipsychotic aripiprazole. Understanding its biological activity is crucial for elucidating its pharmacological properties and therapeutic potential. This article explores the biological activity of Dehydro Aripiprazole, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

Dehydro Aripiprazole is formed through the metabolic conversion of aripiprazole via cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. It retains significant pharmacological activity, acting as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors. This dual action contributes to its efficacy in managing psychiatric disorders such as schizophrenia and bipolar disorder.

Chemical Structure

  • Molecular Formula : C23H27Cl2N3O2
  • Molecular Weight : 490.88 g/mol
  • CAS Number : 1215383-78-0

Pharmacokinetics

The pharmacokinetics of Dehydro Aripiprazole have been studied extensively, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityApproximately 87%
Peak Plasma Concentration3–5 hours post-administration
Half-life~95 hours for Dehydro Aripiprazole
Volume of Distribution404 L

Dehydro Aripiprazole accounts for about 40% of the area under the curve (AUC) of the parent drug in plasma at steady state, indicating its relevance in therapeutic outcomes .

Clinical Studies and Findings

Several studies have investigated the pharmacological effects and safety profile of Dehydro Aripiprazole in various populations.

1. Pharmacogenomics and Dosing Adjustments

A study demonstrated that physiologically based pharmacokinetic (PBPK) models could predict the pharmacokinetics of aripiprazole and Dehydro Aripiprazole based on CYP2D6 phenotypes. For instance:

  • Poor metabolizers may require a maximum daily dose adjustment to 10 mg to avoid adverse effects.
  • Intermediate and ultra-rapid metabolizers do not require dosage adjustments .

2. Hepatic and Renal Impairment Studies

Research has shown that hepatic impairment significantly affects the pharmacokinetics of aripiprazole but not necessarily that of Dehydro Aripiprazole:

  • In patients with severe hepatic impairment, the mean total Cmax of aripiprazole was lower compared to those with normal function .
  • No significant differences were observed in the pharmacokinetics between groups with normal renal function versus those with severe renal impairment .

Case Study: Massive Overdose

A notable case involved a toddler who experienced prolonged lethargy and extrapyramidal symptoms following a massive overdose of aripiprazole. This incident highlighted the importance of monitoring plasma levels of both aripiprazole and its active metabolite Dehydro Aripiprazole in overdose scenarios .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and impurities associated with Dehydro Aripiprazole Hydrochloride?

this compound is synthesized via modifications to the aripiprazole structure, often involving dehydrogenation steps. Critical impurities include intermediates like 1-(2,3-Dichlorophenyl)piperazine Hydrochloride, a precursor in aripiprazole synthesis, which may persist due to incomplete reactions . Analytical methods such as HPLC with UV detection (e.g., using reference standards like ACI 010709 and ACI 010715) are recommended for impurity profiling . Researchers should validate synthetic yields and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How is this compound characterized pharmacologically in preclinical studies?

Preclinical studies typically dissolve this compound in acidic solutions (e.g., 0.1 M HCl) or organic solvents (e.g., acetic acid) for intraperitoneal (i.p.) or oral administration . Dosage ranges for behavioral assays in rodents (e.g., social defeat stress models) are derived from parent compound aripiprazole, adjusted for molecular weight differences (e.g., 0.003–0.01 mg/kg i.p.) . Pharmacokinetic parameters like bioavailability require LC-MS/MS analysis due to low plasma concentrations .

Q. What is the structural and molecular basis of this compound’s activity?

The compound (CAS: 1008531-60-9) has a molecular formula of C23H26Cl3N3O2 (MW: 482.83) and features a dehydro modification on the dibenzodiazepine core, altering its dopamine D2 receptor partial agonism compared to aripiprazole . Computational modeling (e.g., molecular docking) and comparative binding assays are used to assess affinity shifts toward serotonin (5-HT1A) and dopamine receptors .

Advanced Research Questions

Q. How do isotopic labeling (e.g., deuterated forms) improve metabolic studies of this compound?

Deuterated analogs like Dehydro Aripiprazole-D8 (CAS: 1215897-99-6) enable precise tracking of metabolic pathways via stable isotope tracing . Researchers use LC-MS with deuterium-labeled internal standards to quantify metabolites in hepatic microsomal assays. Key parameters include isotopic purity (>98%) and fragmentation patterns to distinguish labeled vs. unlabeled species .

Q. What methodological challenges arise in quantifying low-concentration impurities in this compound formulations?

Impurities such as N-(2,3-Dichlorophenyl) derivatives (e.g., ACI 010715) require ultra-sensitive detection limits (<0.1% w/w). High-resolution LC-QTOF-MS is recommended for structural elucidation, while forced degradation studies (acid/alkali hydrolysis, oxidation) validate stability-indicating methods . Contradictory data on impurity thresholds between pharmacopeial standards (e.g., USP vs. EP) necessitate cross-validation .

Q. How can experimental designs address solubility limitations of this compound in vivo?

Poor aqueous solubility (common in dibenzodiazepines) may skew pharmacokinetic data. Strategies include:

  • Co-solvent systems (e.g., PEG-400/water) for oral dosing .
  • Nanoparticle encapsulation to enhance bioavailability, with particle size (100–200 nm) and zeta potential (+20 mV) optimized for blood-brain barrier penetration .
  • Comparative studies with aripiprazole hydrochloride controls to isolate dehydro-specific effects .

Q. What analytical techniques resolve contradictions in receptor binding data between this compound and its parent compound?

Radioligand displacement assays (e.g., using [³H]-spiperone for D2 receptors) may show variability due to altered partial agonism. Researchers should:

  • Normalize data to receptor density (Bmax) via Scatchard analysis.
  • Use functional assays (e.g., cAMP inhibition for D2 receptor activity) to complement binding studies .
  • Cross-reference with in silico simulations to reconcile discrepancies between in vitro and in vivo efficacy .

Q. Methodological Tables

Parameter Analytical Method Reference Standard Key Consideration
Impurity ProfilingHPLC-UV (λ = 254 nm)ACI 010709, ACI 010715 Column: C18, 5 µm; Mobile phase: Acetonitrile-phosphate buffer (pH 3.0)
Isotopic PurityLC-MS/MS (MRM mode)Dehydro Aripiprazole-D8 Deuterium incorporation ≥98%; avoid H/D exchange during sample prep
Solubility OptimizationDynamic Light Scattering (DLS)PEG-400/Water co-solvent Monitor aggregation at >500 nm particle size
Receptor Binding AffinityRadioligand Assay ([³H]-spiperone)Aripiprazole hydrochloride control Correct for nonspecific binding with 10 µM haloperidol

Eigenschaften

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHINIXYQSLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648054
Record name 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008531-60-9
Record name 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
Dehydro Aripiprazole Hydrochloride
1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
Dehydro Aripiprazole Hydrochloride
1H-1-Ethyl Candesartan
Dehydro Aripiprazole Hydrochloride
1H-1-Ethyl Candesartan
Dehydro Aripiprazole Hydrochloride
1H-1-Ethyl Candesartan
Dehydro Aripiprazole Hydrochloride
1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
Dehydro Aripiprazole Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.